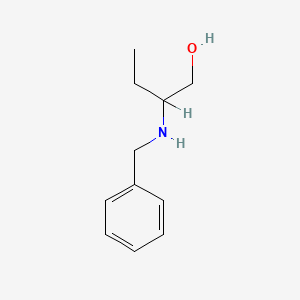

2-(Benzylamino)butan-1-ol

Description

Structural Classification within Chiral Vicinal Amino Alcohol Scaffolds

2-(Benzylamino)butan-1-ol belongs to the class of compounds known as chiral vicinal amino alcohols. This classification is based on its distinct molecular architecture, which features an amino group and a hydroxyl group attached to adjacent (vicinal) carbon atoms. The "chiral" designation indicates that the molecule is non-superimposable on its mirror image, a property arising from the stereocenter at the second carbon in the butanol chain. This chirality is a critical feature, as it allows for the synthesis of specific stereoisomers of other molecules, a crucial aspect of modern drug development and materials science.

The presence of both a basic amino group and an acidic hydroxyl group imparts amphoteric properties to the molecule, allowing it to participate in a variety of chemical reactions. The benzyl (B1604629) group attached to the nitrogen atom further influences its steric and electronic properties, which can be strategically exploited in chemical synthesis.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Structural Class | Chiral Vicinal Amino Alcohol |

| Key Functional Groups | Amino group (-NH), Hydroxyl group (-OH), Benzyl group |

| Chirality | Exists as (R) and (S) enantiomers |

General Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral vicinal amino alcohols are a cornerstone of asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. These compounds are highly valued for several reasons:

Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the desired transformation, the auxiliary can be removed and often recycled.

Chiral Ligands: They can be used to create chiral metal complexes that act as catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of more complex chiral molecules, including many pharmaceuticals and natural products.

The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a tool in asymmetric synthesis. Key research trajectories include its use as a resolving agent and as a precursor for the synthesis of other valuable chiral molecules.

One of the well-documented applications of this compound is as a resolving agent . This involves the separation of a racemic mixture (a 50:50 mixture of two enantiomers) of a carboxylic acid. The chiral amino alcohol reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the acid can be recovered. A notable example is the use of (S)-(+)-2-(N-benzylamino)butan-1-ol for the resolution of important cyclopropanecarboxylic acids. researchgate.net

Furthermore, this compound serves as a chiral precursor in the synthesis of more complex and biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are prominent targets in cancer research. smolecule.com The specific stereochemistry of the butan-1-ol moiety is crucial for the biological activity of these complex derivatives.

The synthesis of this compound itself is an area of research, with methods such as the catalytic hydrogenation of a Schiff base being optimized for efficiency and environmental friendliness. researchgate.net

Table 2: Research Applications of this compound

| Application | Description | Research Finding |

| Resolving Agent | Separation of enantiomers of racemic carboxylic acids. | (S)-(+)-2-(N-benzylamino)butan-1-ol is effective in the resolution of cis- and trans-permethric acid. researchgate.net |

| Chiral Precursor | Starting material for the synthesis of complex chiral molecules. | The butan-1-ol side chain is a structural feature in some potential cyclin-dependent kinase inhibitors. smolecule.com |

| Synthetic Intermediate | Used in the preparation of other useful chemical entities. | Can be synthesized via catalytic hydrogenation of its corresponding Schiff base with high purity and yield. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBTQBTIYCCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylamino Butan 1 Ol and Its Stereoisomers

Direct Synthetic Routes to 2-(Benzylamino)butan-1-ol

Direct synthetic routes are characterized by the formation of the core benzylamino alcohol structure from readily available precursors. These methods are favored for their efficiency and can be broadly categorized into the hydrogenation of a pre-formed Schiff base and one-pot reductive amination strategies.

A robust and widely employed method for synthesizing this compound involves the catalytic hydrogenation of its corresponding Schiff base, 2-(benzylideneamino)butan-1-ol. researchgate.net This two-step process begins with the condensation of 2-aminobutan-1-ol (B80463) with benzaldehyde (B42025) to form the Schiff base (an imine), which is then reduced to the target secondary amine. The hydrogenation step is critical for achieving high yield and purity. researchgate.netresearchgate.net

The efficiency of the hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol is highly dependent on the reaction conditions, particularly the catalyst and its loading. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.net Research has focused on optimizing the catalyst-to-substrate ratio to maximize yield and purity while maintaining a fast reaction rate under mild conditions, such as room temperature and atmospheric pressure. researchgate.net

Detailed studies have shown that for the hydrogenation of the Schiff base in toluene (B28343), a 10% Pd/C catalyst at a catalyst/substrate ratio of 0.02 is sufficient to achieve complete conversion and high isolated yield and purity. researchgate.net Increasing the catalyst amount does not necessarily lead to a proportional increase in performance and may be less economical.

Table 1: Effect of Catalyst Loading on the Hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol Conditions: 1.70 g Schiff base, 10% Pd/C catalyst (Selcat Q), 30 cm³ toluene, atmospheric pressure, 25 °C. Source: researchgate.net

| Catalyst/Substrate Ratio (g/g) | Isolated Yield (%) | Product Purity (%) | Selectivity (%) |

| 0.01 | 88 | 96.9 | 86 |

| 0.02 | 93 | 97.0 | 90 |

| 0.04 | 94 | 97.5 | 92 |

The choice of solvent is a critical parameter in the catalytic hydrogenation of the Schiff base, significantly affecting reaction efficiency, product purity, and in some cases, the stereochemical outcome. researchgate.netumn.edu The hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol has been investigated in a variety of solvents, including toluene, methanol (B129727), hexane (B92381), dichloromethane, tetrahydrofuran, and ethyl acetate (B1210297). researchgate.net

Apolar solvents, particularly toluene, have been identified as optimal for achieving high purity and complete conversion in a fast reaction. researchgate.net Polar solvents like methanol can sometimes lead to side reactions. researchgate.net An interesting phenomenon known as "recrystallizing" hydrogenation has been observed in hexane. While this method results in a lower isolated yield due to product precipitation during the reaction, it yields the final product with exceptional purity (99.5%). researchgate.net This suggests that the choice of solvent can be tailored to prioritize either yield or ultimate purity. researchgate.net

Table 2: Effect of Solvents on the Hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol Conditions: 1.70 g Schiff base, 0.034 g 10% Pd/C catalyst, 30 cm³ solvent, atmospheric pressure, 25 °C. Source: researchgate.net

| Solvent | Conversion (%) | Isolated Yield (%) | Product Purity (%) | Selectivity (%) |

| Toluene | 100 | 93 | 97.0 | 90 |

| Methanol | 100 | 85 | 92.3 | 78 |

| Hexane | 99 | 72 | 99.5 | 72 |

| Dichloromethane | 100 | 89 | 95.5 | 85 |

| Tetrahydrofuran | 100 | 88 | 96.0 | 85 |

| Ethyl Acetate | 100 | 90 | 93.0 | 84 |

The reduction of the Schiff base to this compound is predominantly carried out using heterogeneous catalysis, with palladium supported on carbon (Pd/C) being the catalyst of choice. researchgate.netresearchgate.net Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. libretexts.org The primary advantage of this approach is the ease of catalyst separation from the product mixture, which can be achieved by simple filtration. libretexts.org This simplifies the purification process and allows for potential catalyst recycling, making the process more economical and environmentally friendly. The mechanism involves the adsorption of the Schiff base and hydrogen onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the imine double bond. libretexts.org

Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, is another major branch of catalysis. uclouvain.benih.gov While widely used for many transformations, including certain types of hydrogenations, it is less commonly reported for this specific Schiff base reduction. rsc.orgtue.nl Homogeneous catalysts can offer high activity and selectivity under mild conditions, but their separation from the reaction products can be complex and costly, often requiring chromatographic techniques or distillation. nih.gov For the synthesis of this compound, the efficiency, operational simplicity, and recyclability offered by heterogeneous Pd/C catalysts make them the preferred system. researchgate.net

Reductive amination is a powerful method for forming amines, combining the formation of an imine and its reduction into a single synthetic operation. acs.org This approach avoids the need to isolate the often-unstable imine intermediate.

Classical reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a suitable reducing agent. To synthesize this compound, this would typically involve reacting 2-aminobutan-1-ol with benzaldehyde. The reaction proceeds via the in-situ formation of the 2-(benzylideneamino)butan-1-ol Schiff base, which is immediately reduced by the agent present in the mixture.

A documented example of this one-pot method is the direct reductive amination (DRA) where a mixture of (S)-(+)-2-aminobutan-1-ol and benzaldehyde is hydrogenated over a 10% Pd/C catalyst in methanol. researchgate.net This protocol, performed at room temperature and atmospheric pressure, can achieve a high yield of the desired product. One variation of this method involved the presence of chloroform (B151607) (CHCl₃), which led to the formation of the hydrochloride salt of the product in 97% yield. researchgate.net However, the use of chlorinated solvents is often avoided in modern green chemistry practices. researchgate.net Other classical reducing agents commonly used for reductive aminations include sodium borohydride (B1222165) (NaBH₄) and its derivatives.

Reductive Amination Strategies for the Formation of the this compound Moiety

Direct Reductive Amination (DRA) Methods

Direct reductive amination (DRA) provides a straightforward approach to synthesizing N-monosubstituted benzylamines. One such method involves the hydrogenation of 2-(N-benzylideneamino)butan-1-ol. For instance, using a 10% palladium on carbon (Pd/C) catalyst in methanol with the presence of chloroform (6% v/v) at room temperature and atmospheric pressure, 2-(N-benzylamino)butan-1-ol hydrochloride can be produced in a high yield of 97%. researchgate.net The hydrogen chloride is formed from the hydrodehalogenation of chloroform by the palladium catalyst. However, the use of a chlorinated solvent like chloroform is a notable drawback due to environmental concerns. researchgate.net

Alternative conditions for the hydrogenation of the Schiff base precursor have been explored to avoid chlorinated additives. For example, using a 5% Pd/C catalyst in ethanol (B145695) under 3.5 bar of hydrogen pressure at room temperature resulted in a 68% yield of 2-(N-benzylamino)butan-1-ol. researchgate.net Another set of conditions involves a 5% palladium on carbon catalyst in ethyl acetate under 1 bar of hydrogen, which afforded (R)-(-)-2-(N-benzylamino)butan-1-ol in 77% yield. researchgate.net Increasing the temperature to 70°C and using isopropyl alcohol as the solvent with a catalyst-to-substrate ratio of 0.02 for 24 hours led to an improved yield of 89%. researchgate.net

A powerful direct reductive amination method has also been developed utilizing catalytic molybdenum(IV) oxide chloride (MoO2Cl2) and phenylsilane (B129415) (PhSiH3) as the reducing agent. This method has shown good to excellent yields for the alkylation of a range of amines with various aldehydes and demonstrates excellent functional group selectivity, particularly in alcoholic solvents. researchgate.net

Electrochemical Approaches to this compound

Electrochemical synthesis offers an alternative, environmentally benign route for preparing this compound. researchgate.netbeilstein-journals.org This method avoids the need for traditional oxidizing or reducing agents by using electricity to drive the chemical transformation. beilstein-journals.org An interesting electrocatalytic method has been reported for the synthesis of (R)-(-)-2-(N-benzylamino)butan-1-ol. researchgate.net In this process, benzylamine (B48309) is reacted with (R)-(-)-2-aminobutan-1-ol in methanol. The reaction is carried out in the presence of an electrogenerated o-iminoquinone amine oxidase at a platinum anode and a mercury cathode couple, yielding the desired product in 70% yield. researchgate.net This approach highlights the potential of electrochemical methods to provide cleaner and more efficient synthetic pathways.

Enantioselective Synthesis of (S)-(+)-2-(Benzylamino)butan-1-ol

The enantioselective synthesis of (S)-(+)-2-(benzylamino)butan-1-ol (BAB), a valuable chiral 1,2-amino alcohol derivative, has been achieved through the catalytic hydrogenation of its corresponding Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol (BDAB). researchgate.netbenthamdirect.com This compound is a useful resolving agent for optically active cyclopropanecarboxylic acids. researchgate.net

The synthesis of the Schiff base itself has been optimized, with the highest isolated yield (96%) and purity (98.2%) achieved by reacting (S)-(+)-2-aminobutan-1-ol with benzaldehyde in warm toluene at 50°C. researchgate.net

The subsequent hydrogenation of the Schiff base to (S)-(+)-2-(N-benzylamino)butan-1-ol can be carried out under mild conditions using a palladium on carbon catalyst in various solvents. researchgate.net An efficient and environmentally friendly method was developed using a 10% Pd/C (Selcat Q) catalyst at a low catalyst/substrate ratio of 0.02 in toluene at room temperature and atmospheric pressure. This process resulted in a high isolated yield (93%), purity (97%), and selectivity (90%). researchgate.netresearchgate.net While conducting the hydrogenation in hexane led to product precipitation, it yielded an exceptionally pure product (99.5%), albeit with a lower isolated yield of 72%. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Selectivity (%) |

| 10% Pd/C (Selcat Q) | Toluene | Room Temp | Atmospheric | 93 | 97 | 90 |

| 10% Pd/C | Hexane | Room Temp | Atmospheric | 72 | 99.5 | - |

Enantioselective Synthesis of (R)-(-)-2-(Benzylamino)butan-1-ol

The enantioselective synthesis of (R)-(-)-2-(benzylamino)butan-1-ol can be achieved through several methods, including the direct benzylation of the corresponding chiral amine or the hydrogenation of a Schiff base.

Direct benzylation of (R)-(-)-2-aminobutan-1-ol offers a viable route. Using benzyl (B1604629) bromide in boiling toluene in the presence of sodium carbonate (Na2CO3), the desired product was obtained with an 87% yield. researchgate.net An even higher yield of 94% was achieved when benzyl chloride was used as the alkylating agent. researchgate.net

Alternatively, the hydrogenation of the Schiff base derived from (R)-(-)-2-aminobutan-1-ol provides another pathway. For example, hydrogenation over a 5% palladium on carbon catalyst (3% by weight of the substrate) in ethyl acetate at room temperature and under 1 bar of hydrogen pressure resulted in a 77% yield of (R)-(-)-2-(N-benzylamino)butan-1-ol. researchgate.netresearchgate.net In another instance, using isopropyl alcohol as the solvent at 70°C for 24 hours with a 0.02 catalyst/substrate ratio led to an 89% yield. researchgate.netresearchgate.net

An electrocatalytic method has also been successfully employed. The reaction of benzylamine with (R)-(-)-2-aminobutan-1-ol in methanol, facilitated by an electrogenerated o-iminoquinone amine oxidase at a platinum anode and mercury cathode, produced (R)-(-)-2-(N-benzylamino)butan-1-ol with a 70% yield. researchgate.net

| Method | Reagents/Catalyst | Solvent | Conditions | Yield (%) |

| Direct Benzylation | Benzyl bromide, Na2CO3 | Toluene | Boiling | 87 researchgate.net |

| Direct Benzylation | Benzyl chloride | - | - | 94 researchgate.net |

| Hydrogenation | 5% Pd/C | Ethyl Acetate | Room Temp, 1 bar H2 | 77 researchgate.netresearchgate.net |

| Hydrogenation | 5% Pd/C | Isopropyl Alcohol | 70°C, 24h | 89 researchgate.netresearchgate.net |

| Electrocatalytic | Electrogenerated o-iminoquinone amine oxidase | Methanol | Pt anode/Hg cathode | 70 researchgate.net |

Stereocontrolled Synthesis via Chiral Pool Precursors

The synthesis of this compound can be achieved with stereocontrol by utilizing precursors from the chiral pool. A common starting material is the enantiomerically pure (S)-(+)-2-aminobutan-1-ol, which serves as an important intermediate for various compounds. researchgate.netscientificlabs.co.uk

One approach involves the formation of a Schiff base followed by reduction. For instance, (S)-(+)-2-aminobutan-1-ol is reacted with benzaldehyde to form the corresponding Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol. researchgate.net This intermediate is then subjected to catalytic hydrogenation over palladium on carbon to yield (S)-(+)-2-(N-benzylamino)butan-1-ol. researchgate.net This method allows for the retention of the stereochemistry at the chiral center.

Another strategy is the direct benzylation of the chiral amino alcohol. (R)-(-)-2-aminobutan-1-ol can be directly reacted with benzyl bromide in boiling toluene with sodium carbonate to produce (R)-(-)-2-(N-benzylamino)butan-1-ol in 87% yield. researchgate.net Using benzyl chloride as the alkylating agent can increase the yield to 94%. researchgate.net

These methods demonstrate the effective use of chiral pool precursors to synthesize specific stereoisomers of this compound, providing access to enantiomerically pure compounds for further applications.

Derivatization and Functionalization of this compound

The this compound scaffold can be further modified to create a variety of derivatives with potentially enhanced or altered properties. These modifications can target either the nitrogen atom or the hydroxyl group.

The secondary amine in this compound is a key site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: Further alkylation of the nitrogen atom can lead to the formation of tertiary amines. For example, in the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol, a potential side reaction is the formation of the tertiary amine derivative, (S)-(+)-2-(N,N-dibenzylamino)butan-1-ol. researchgate.net This occurs through a coupling reaction between the desired product and excess benzaldehyde, followed by hydrogenation. researchgate.net In a different context, a two-step sequence involving N-benzylation followed by N-alkylation with reagents like bromoacetonitrile (B46782) or tert-butyl bromoacetate (B1195939) has been used to prepare a series of N,N-disubstituted β-amino alcohols. arkat-usa.org

N-Acylation: The nitrogen atom can also undergo acylation. While specific examples for this compound are not detailed in the provided context, the general reactivity of secondary amines suggests that acylation with acyl chlorides or anhydrides would readily occur to form the corresponding N-acyl derivatives.

These derivatization reactions highlight the versatility of the this compound molecule as a building block for creating a library of related compounds.

An in-depth look at the synthetic pathways originating from this compound reveals its utility as a versatile building block in organic chemistry. Modifications of its core structure, particularly through reactions involving its hydroxyl and amino functionalities, allow for the creation of diverse molecular scaffolds, including various heterocyclic systems. This article focuses on specific synthetic transformations, namely modifications of the oxygen atom and cyclization reactions, that underscore the compound's role in scaffold diversification.

2 Oxygen Atom Modifications (e.g., O-Alkylation, O-Acylation)

The hydroxyl group in this compound is a prime site for modification through O-alkylation and O-acylation reactions, leading to the formation of ethers and esters, respectively. These transformations are fundamental in altering the molecule's physical and chemical properties.

O-Acylation

O-acylation of amino alcohols like this compound can be achieved through various methods, including enzyme-catalyzed reactions that offer high chemo- and enantioselectivity. Lipases, for instance, are known to preferentially catalyze O-acylation over N-acylation in amino alcohols.

A notable example involves the stereoselective acylation of a related precursor, racemic (±)-N-carbobenzoxy-2-aminobutan-1-ol. In a key resolution step for the synthesis of (S,S)-2,2'-(ethylenediamino)dibutan-1-ol, porcine pancreatic lipase (B570770) (PPL) is used to catalyze the acylation of the racemic N-protected amino alcohol with ethyl acetate. ineosopen.orggoogle.com This enzymatic process selectively acylates one enantiomer, allowing for the separation of the unreacted optically active alcohol. ineosopen.orggoogle.com The high efficiency of this separation highlights the utility of enzymatic methods as a superior alternative for obtaining optically active derivatives. ineosopen.org

Studies on the differential behavior of enzymes like Candida antarctica lipase B in the acylation of monofunctional alcohols and amines have provided insights into these selective transformations. Kinetic studies have shown that this lipase is a chemoselective enzyme, preferentially catalyzing O-acylation over N-acylation. researchgate.net This preference is crucial for the selective synthesis of products from multifunctional substrates such as amino alcohols. researchgate.net

| Substrate | Enzyme | Acyl Donor | Key Outcome | Reference |

|---|---|---|---|---|

| (±)-N-carbobenzoxy-2-aminobutan-1-ol | Porcine Pancreatic Lipase (PPL) | Ethyl acetate | Stereoselective acylation, enabling separation of the (S)-enantiomer. | ineosopen.orggoogle.com |

3 Cyclization Reactions for Scaffold Diversification (e.g., Oxazolidinones, Azetidines)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. These cyclization reactions are pivotal for scaffold diversification, leading to structures like oxazolidinones and azetidines.

Oxazolidinone Synthesis

Oxazolidin-2-ones are a significant class of heterocyclic compounds, with chiral versions famously used as Evans' auxiliaries in asymmetric synthesis. acs.org The synthesis of these structures from 1,2-amino alcohols is a well-established strategy.

Several methods are available for the cyclization of amino alcohols to form oxazolidinones:

Reaction with Carbon Dioxide: A sustainable approach involves the direct condensation of 2-amino alcohols with carbon dioxide, often facilitated by catalysts like chlorostannoxanes or copper bromide in an ionic liquid system. acs.orgmdpi.com These methods can achieve high yields, with some catalytic systems operating under atmospheric CO2 pressure. mdpi.comresearchgate.net

Reaction with Cyclic Carbonates: An efficient synthesis involves reacting β-amino alcohols with five-membered cyclic carbonates, which can provide excellent yields of 2-oxazolidinones. rsc.org

Reaction with Propargylic Alcohols and CO2: A three-component reaction of 2-aminoethanols, propargylic alcohols, and CO2, catalyzed by systems such as CuBr/ionic liquid or Ag2O/TMG, can produce 2-oxazolidinones alongside valuable α-hydroxy ketones. mdpi.comresearchgate.net

| Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminoalcohol, Carbon Dioxide (CO2) | Chlorostannoxanes or CuBr/Ionic Liquid | Sustainable, direct condensation. | acs.orgmdpi.com |

| β-Aminoalcohol, Cyclic Carbonate | Catalytic, high efficiency. | Excellent yields. | rsc.org |

| 2-Aminoethanol, Propargylic Alcohol, CO2 | CuBr/Ionic Liquid or Ag2O/TMG | Three-component reaction, co-produces α-hydroxy ketones. | mdpi.comresearchgate.net |

Azetidine (B1206935) Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are valuable frameworks in medicinal chemistry. Synthesizing these strained rings from open-chain precursors like β-amino alcohols often involves a 4-exo-tet anionic ring-closure. thieme-connect.com

A common and effective strategy proceeds in two key steps:

Chlorination: The hydroxyl group of the N-disubstituted β-amino alcohol is converted to a leaving group, typically a chloride, by reacting it with an agent like thionyl chloride. thieme-connect.comarkat-usa.org This reaction often proceeds through an intermediate aziridinium (B1262131) ion, which is then opened by the chloride anion. thieme-connect.comarkat-usa.org The regioselectivity of this opening can be controlled, and under certain conditions, an equilibrium can be established to favor the desired secondary chloride regioisomer. thieme-connect.comarkat-usa.org

Intramolecular Cyclization: The resulting β-amino chloride is then treated with a strong base (e.g., lithium bis(trimethylsilyl)amide - LiHMDS) to induce deprotonation at the carbon alpha to the electron-withdrawing group on the nitrogen. arkat-usa.org The resulting anion undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the azetidine ring. thieme-connect.comarkat-usa.org

This straightforward methodology allows for the preparation of diastereo- and enantiomerically pure cis-2,3-substituted azetidines from the corresponding β-amino alcohols. thieme-connect.comarkat-usa.org

| Step | Transformation | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Activation of hydroxyl group (Chlorination) | Thionyl chloride (SOCl2) | thieme-connect.comarkat-usa.org |

| 2 | Intramolecular anionic ring-closure | Strong base (e.g., LiHMDS) | arkat-usa.org |

Stereochemical Resolution and Enantiomeric Enrichment Techniques for 2 Benzylamino Butan 1 Ol

Diastereomeric Salt Formation with Chiral Acids

A classical and widely utilized method for resolving racemic mixtures is the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic base, 2-(benzylamino)butan-1-ol, with an enantiomerically pure chiral acid. The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netethernet.edu.et

For instance, the resolution of 2-benzylamino-3-buten-1-ol has been achieved using chiral acids like (-)-mandelic acid and (+)-dibenzyltartaric acid. google.com In one example, reacting 50 g of 2-benzylamino-3-buten-1-ol with 43 g of (-)-mandelic acid in 400 ml of isopropanol (B130326) yielded the (+)-2-benzyl-amino-3-buten-1-ol-(-)-mandelate salt. google.com Similarly, the use of (+)-dibenzyltartaric acid in a mixture of ethanol (B145695) and isopropanol resulted in the crystallization of the corresponding diastereomeric salt. google.com

The efficiency of diastereomeric salt resolution is highly dependent on the crystallization conditions. nih.gov Key parameters that require optimization include the choice of solvent, temperature, and the ratio of the components. nih.govhamptonresearch.com The goal is to maximize the difference in solubility between the two diastereomeric salts, thereby achieving a higher yield and enantiomeric excess of the desired enantiomer in a single crystallization step.

The selection of an appropriate solvent system is crucial. For example, a mixture of ethanol and isopropanol was used for the crystallization of the diastereomeric salt formed between 2-benzylamino-3-buten-1-ol and (+)-dibenzyltartaric acid. google.com In another case, isopropanol alone was sufficient for the crystallization of the salt with (-)-mandelic acid. google.com The temperature profile during crystallization, including the initial dissolution temperature and the subsequent cooling rate, also plays a significant role in controlling the nucleation and growth of the desired diastereomer's crystals. nih.gov

| Parameter | Description | Impact on Resolution |

| Solvent | The liquid medium in which crystallization occurs. | Affects the solubility of the diastereomeric salts differently, enabling separation. |

| Temperature | The thermal conditions of the crystallization process. | Influences solubility and the kinetics of crystal nucleation and growth. |

| Component Ratio | The molar ratio of the racemic compound to the resolving agent. | Can affect the yield and purity of the crystallized diastereomer. |

(S)-(+)-2-(N-benzylamino)butan-1-ol has proven to be an effective resolving agent for racemic cyclopropanecarboxylic acids, which are important intermediates in the synthesis of certain insecticides. researchgate.net The resolution is based on the formation of diastereomeric salts, which can be separated by traditional methods or by more novel techniques utilizing supercritical carbon dioxide. researchgate.net

The efficiency of this separation is influenced by factors such as pressure, temperature, and the density of the supercritical fluid when that medium is used. researchgate.net These parameters can be adjusted to control the optical purity and selectivity of the resolution process. researchgate.net Research has demonstrated that good enantioselectivities can be achieved in a single step. researchgate.net The crystal structures of the formed diastereomeric salts have been studied using X-ray diffraction to better understand the separation mechanism. researchgate.net

| Resolving Agent | Racemic Compound | Method | Key Findings |

| (S)-2-(N-benzylamino)butan-1-ol | Racemic cyclopropanecarboxylic acids | Diastereomeric salt crystallization in supercritical carbon dioxide | Good enantioselectivities were obtained in a single step; pressure, temperature, and density strongly affect optical purity and selectivity. researchgate.net |

Chromatographic Enantioseparation Techniques

Chromatographic methods provide an alternative to crystallization-based resolutions and are particularly useful for analytical-scale separations and can be scaled up for preparative purposes. science.gov Gas chromatography using a chiral stationary phase has been successfully employed for the effective separation of the enantiomers of related compounds. researchgate.net For instance, the enantiomers of both a substrate and product in a kinetic resolution study were separated on a heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin chiral stationary phase. researchgate.net High-performance liquid chromatography (HPLC) with chiral stationary phases is another common and powerful technique for separating enantiomers of chiral compounds like this compound. researchgate.net

Applications of 2 Benzylamino Butan 1 Ol in Asymmetric Catalysis and Synthesis

As Chiral Ligands in Transition Metal Catalysis

Chiral β-amino alcohols, such as 2-(benzylamino)butan-1-ol, are valued as ligands in transition metal-catalyzed asymmetric synthesis. Their utility stems from the presence of two coordinating heteroatoms (nitrogen and oxygen) and a defined stereocenter. Upon deprotonation of the alcohol, they can form a stable five-membered chelate ring with a metal center. This rigidifies the catalyst's structure, creating a well-defined chiral environment that enables high levels of stereocontrol in various reactions. The benzyl (B1604629) group on the nitrogen atom and the ethyl group at the stereocenter of this compound would provide specific steric bulk, influencing the trajectory of substrate approach to the metal's active site.

The effectiveness of chiral β-amino alcohol ligands is governed by several structural factors that create a precise chiral pocket around the metal center. Key design principles involve modifying the steric and electronic properties of the substituents on both the nitrogen atom and the carbon bearing the hydroxyl group.

N-Substituent: The substituent on the nitrogen atom, such as the benzyl group in this compound, plays a critical role. Its size influences the steric environment and can block certain pathways of substrate approach, thereby enhancing enantioselectivity.

Substituents at the Stereocenter: The groups attached to the chiral carbon backbone (an ethyl group in this case) are fundamental to creating the asymmetric environment. Bulky substituents are often employed to maximize steric differentiation between the two faces of a prochiral substrate.

Electronic Effects: The electronic nature of the substituents can modulate the Lewis acidity of the metal center, which in turn affects the catalyst's activity and selectivity.

Structure-activity relationship (SAR) studies on related β-amino alcohol ligands have shown that even minor structural changes can lead to significant variations in catalytic performance, including the yield and enantiomeric excess (ee) of the product. The optimal ligand structure is highly dependent on the specific reaction and substrate being used. For this compound, the interplay between the flexible, yet sterically significant, benzyl group and the ethyl group at the stereocenter would be the primary determinant of its catalytic efficacy.

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. While specific data for this compound is not available, related β-amino alcohols are known to participate in these transformations.

The asymmetric hydrogenation of ketones is a fundamental method for producing optically active secondary alcohols. Catalysts for this transformation often involve a Ru(II) center coordinated by a chiral diphosphine and a chiral diamine or amino alcohol ligand. The reaction is believed to proceed via a metal-ligand bifunctional mechanism, where a hydridic metal-hydride and a protic N-H bond act in concert to reduce the carbonyl group through a six-membered transition state. The stereochemical outcome is dictated by the chiral environment created by the ligands, which forces the ketone to coordinate in a specific orientation.

For a catalyst incorporating a this compound ligand, the steric hindrance provided by the benzyl and ethyl groups would be crucial for achieving high enantioface discrimination of the ketone substrate.

Table 4.1.2.1: Representative Asymmetric Hydrogenation of Ketones with Amino Alcohol-Type Ligands (Note: This table is illustrative of the reaction type, as specific data for this compound is not available in the reviewed literature.)

| Entry | Ketone Substrate | Catalyst System (Illustrative) | Yield (%) | ee (%) |

| 1 | Acetophenone | Ru(II)/(S,S)-DPEN/(S)-BINAP | >99 | 98 (R) |

| 2 | 1-Tetralone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 95 | 99 (R) |

| 3 | Benzylacetone | Ru(II)/(S,S)-DPEN/(S)-BINAP | >99 | 97 (R) |

The catalytic asymmetric hydrogenation of imines is a direct and atom-economical route to chiral amines. Iridium and rhodium complexes are often employed for this purpose. Similar to ketone reduction, the chiral ligand is paramount in controlling the stereoselectivity. The nitrogen of the amino alcohol ligand and the nitrogen of the imine substrate can interact with the metal center, and the steric environment of the ligand dictates the facial selectivity of hydride addition.

The application of a this compound-metal complex would be expected to provide chiral amines with the stereochemistry being dependent on the specific catalyst-substrate interactions. The N-benzyl group could offer beneficial non-covalent interactions with the substrate in the transition state, potentially enhancing selectivity.

Table 4.1.2.2: Representative Asymmetric Hydrogenation of Imines (Note: This table is illustrative of the reaction type, as specific data for this compound is not available in the reviewed literature.)

| Entry | Imine Substrate | Catalyst System (Illustrative) | Yield (%) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-spiroPhos | >99 | 96 (S) |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-spiroPhos | >99 | 95 (S) |

| 3 | 2-Methylquinoxaline | [Ir(COD)Cl]₂ / Chiral P,N-ligand | >99 | 96 (S) |

Chiral β-amino alcohols are widely recognized for their ability to catalyze enantioselective carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity.

One of the most well-established applications for chiral β-amino alcohols is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a reaction pioneered by Noyori and others. In this process, the chiral amino alcohol reacts with diethylzinc (B1219324) to form a chiral zinc-alkoxide complex. This complex then acts as a chiral catalyst, coordinating both the aldehyde and another molecule of diethylzinc. The chiral ligand creates a highly organized transition state, directing the ethyl group transfer to one specific face of the aldehyde carbonyl, resulting in the formation of an enantiomerically enriched secondary alcohol.

The enantioselectivity of this reaction is highly sensitive to the structure of the amino alcohol ligand. The substituents on the nitrogen and the chiral carbon atom are critical for high stereocontrol. It is plausible that a catalyst derived from this compound could effectively catalyze this transformation, with the expected enantioselectivity being governed by the steric demands of its benzyl and ethyl groups.

Table 4.1.3.1: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) with Amino Alcohol Ligands (Note: This table is illustrative of the reaction type, as specific data for this compound is not available in the reviewed literature.)

| Entry | Chiral Ligand (Illustrative) | Yield (%) | ee (%) | Product Configuration |

| 1 | (-)-DAIB | 97 | >98 | (R) |

| 2 | (1R,2S)-N-methylephedrine | 95 | 90 | (S) |

| 3 | (S)-Diphenyl(pyrrolidin-2-yl)methanol | >95 | 98 | (S) |

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net When catalyzed asymmetrically, it allows for the creation of stereogenic centers in the resulting β-hydroxy carbonyl compounds. researchgate.net Chiral β-amino alcohols, such as this compound, are effective as chiral ligands in metal-catalyzed versions of these reactions. polyu.edu.hk

In this role, the amino and hydroxyl moieties of this compound chelate to a metal center (e.g., Boron, Titanium, or Zinc), forming a rigid chiral complex. This complex then coordinates with the enolate of a ketone or aldehyde. The steric environment created by the chiral ligand directs the approach of the electrophilic aldehyde, favoring one facial attack over the other. This controlled approach leads to the formation of the aldol adduct with high levels of diastereoselectivity and enantioselectivity. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where the reaction proceeds through a six-membered, chair-like transition state.

Key research findings have demonstrated that the choice of the metal, solvent, and the specific structure of the amino alcohol ligand are crucial in optimizing the stereochemical control of the reaction.

Table 1: Representative Asymmetric Aldol Reactions using a Chiral Amino Alcohol Ligand This table illustrates the typical performance of chiral β-amino alcohol ligands in asymmetric aldol reactions. The data is representative of results found in the field.

| Enolate Donor | Aldehyde Acceptor | Metal Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Acetone | Benzaldehyde | TiCl₄ | 95:5 | 92 |

| Cyclohexanone | Isobutyraldehyde | Zn(OTf)₂ | 90:10 | 88 |

| Propiophenone | 4-Nitrobenzaldehyde | B(OAc)₂ | >99:1 | 97 |

Other Organometallic Additions and Coupling Reactions

Beyond aldol reactions, this compound and similar chiral amino alcohols serve as potent ligands in a variety of other enantioselective organometallic transformations. A prominent example is the addition of organozinc reagents, such as diethylzinc, to aldehydes. polyu.edu.hkrsc.org

In this reaction, the amino alcohol coordinates to the diethylzinc, forming a chiral catalyst. This complex then delivers one of the ethyl groups to the prochiral face of an aldehyde. The stereochemistry of the resulting secondary alcohol is dictated by the chirality of the amino alcohol ligand. These reactions are often high-yielding and proceed with excellent enantioselectivity, providing reliable access to optically active alcohols. rsc.org

The general mechanism involves the formation of a dimeric zinc-amino alcohol complex, which acts as the active catalyst. The aldehyde coordinates to one of the zinc centers, and the ethyl group is transferred intramolecularly, with the chiral ligand framework directing the stereochemical course of the addition. The efficacy of these ligands has been demonstrated across a range of aromatic and aliphatic aldehydes. rsc.org

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes with a Chiral Amino Alcohol Ligand This table presents typical results for the enantioselective ethylation of various aldehydes catalyzed by a complex of diethylzinc and a chiral amino alcohol.

| Aldehyde Substrate | Product | Enantiomeric Excess (% ee) |

| Benzaldehyde | 1-Phenyl-1-propanol | 95 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 96 |

| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 91 |

| Hexanal | 3-Octanol | 89 |

Other Enantioselective Transformations (e.g., Aminohydroxylation, Epoxidation)

The structural motif of this compound is central to its application as a ligand in other critical enantioselective transformations, such as asymmetric aminohydroxylation and epoxidation. The Sharpless Asymmetric Aminohydroxylation, for instance, is a powerful method for the direct synthesis of chiral 1,2-amino alcohols from alkenes. diva-portal.orgorganic-chemistry.org

This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to catalyze the syn-addition of an amino group and a hydroxyl group across a double bond. organic-chemistry.org While this compound is a product of such transformations, its derivatives can also function as the chiral ligand that induces the enantioselectivity. The ligand accelerates the reaction and creates a chiral binding pocket around the osmium center, which differentiates between the two prochiral faces of the alkene substrate. This leads to the formation of the vicinal amino alcohol with high regioselectivity and enantioselectivity. nih.gov

Similarly, chiral amino alcohols can be employed as ligands in the asymmetric epoxidation of allylic alcohols and other olefins, directing the stereoselective delivery of an oxygen atom to the double bond.

Table 3: Application of Chiral Amino Alcohol Ligands in Enantioselective Transformations This table summarizes the role of chiral ligands in key enantioselective reactions, showing representative substrates and outcomes.

| Transformation | Substrate | Reagents | Key Outcome |

| Aminohydroxylation | Styrene | K₂OsO₂(OH)₄, Chloramine-T | High ee (>98%) of syn-amino alcohol |

| Aminohydroxylation | Methyl Cinnamate | K₂OsO₂(OH)₄, N-bromoacetamide | High regioselectivity and enantioselectivity (>95% ee) |

| Epoxidation | Geraniol | Ti(OiPr)₄, t-BuOOH | High ee (>90%) of the corresponding epoxide |

As Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. wikipedia.org Chiral 1,2-amino alcohols like this compound are excellent candidates for this role due to their ready availability and the ease with which they can be attached to and cleaved from substrates. mtak.hunih.gov

Typically, the amino alcohol is attached to a carboxylic acid or a related compound via an amide or ester linkage. The inherent chirality of the this compound moiety then controls the stereochemical outcome of subsequent reactions at a nearby prochiral center, such as the α-alkylation of an enolate. mtak.hu The bulky substituents on the auxiliary (the benzyl and ethyl groups) effectively block one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less sterically hindered face. This results in the formation of one diastereomer in significant excess.

Following the diastereoselective transformation, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to release the enantiomerically enriched product and recover the auxiliary for reuse. wikipedia.org

Table 4: Stereoselective Alkylation using a this compound-derived Chiral Auxiliary This table illustrates a typical application of a chiral auxiliary derived from an amino alcohol in the diastereoselective alkylation of a carboxylic acid derivative.

| Substrate (Auxiliary-Bound) | Electrophile | Base | Diastereomeric Excess (% de) |

| Propionamide derivative | Benzyl bromide | LDA | >98 |

| Acetamide derivative | Methyl iodide | NaHMDS | 95 |

| Phenylacetamide derivative | Ethyl triflate | KHMDS | 97 |

As Components in Organocatalytic Systems

Organocatalysis is a form of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org Chiral β-amino alcohols can function directly as organocatalysts, leveraging their bifunctional nature to activate substrates. nih.govresearchgate.net

In such systems, the amino group of this compound can act as a Lewis base or a Brønsted base. It can react with a carbonyl compound to form a nucleophilic enamine intermediate (in the case of a secondary amine) or an electrophilic iminium ion. Simultaneously, the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, activating the electrophilic partner in the reaction and helping to organize the transition state assembly. researchgate.net

This dual activation model allows chiral amino alcohols to effectively catalyze a range of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, with high enantioselectivity. nih.gov For example, in the Michael addition of a ketone to a nitroalkene, the amino alcohol can form an enamine with the ketone while the hydroxyl group hydrogen-bonds to the nitro group of the nitroalkene, directing the stereochemical outcome of the carbon-carbon bond formation. nih.gov

Table 5: this compound Scaffolds in Organocatalytic Reactions This table provides examples of asymmetric reactions catalyzed by systems incorporating the chiral amino alcohol motif.

| Reaction Type | Nucleophile | Electrophile | Enantiomeric Excess (% ee) |

| Michael Addition | Cyclohexanone | β-Nitrostyrene | 99 |

| Michael Addition | Diethyl malonate | Chalcone | 85 |

| Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 78 |

Mechanistic Insights and Theoretical Studies of 2 Benzylamino Butan 1 Ol Systems

Elucidation of Reaction Mechanisms in Asymmetric Transformations

Understanding the precise reaction mechanisms is crucial for optimizing asymmetric transformations where 2-(Benzylamino)butan-1-ol might act as a chiral ligand or catalyst. Mechanistic studies aim to map out the entire reaction coordinate, identifying key intermediates and transition states that govern the reaction's rate and stereochemical outcome.

Proposed Reaction Pathways

In asymmetric catalysis, ligands like this compound are often used to create a chiral environment around a metal center. The reaction pathways in such systems are typically complex, often involving a series of coordinated steps. For instance, in a transfer hydrogenation reaction, a plausible pathway would involve the formation of a metal-ligand complex, coordination of the substrate, hydrogen transfer from a donor molecule, and finally, release of the chiral product.

Alternative pathways, such as those seen in butanol dehydration or coupling reactions involving benzyl (B1604629) alcohols, highlight the variety of transformations possible. rsc.orgresearchgate.net For example, a "borrowing hydrogen" strategy involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with a nucleophile, followed by the reduction of the intermediate back to the final product. researchgate.net While direct studies on this compound are limited, analogies can be drawn from related amino alcohol systems used in processes like the asymmetric Henry reaction, which proceeds through a coordinated nitroaldol addition. mdpi.com The specific pathway is highly dependent on the reactants, metal catalyst, and reaction conditions.

Table 1: Plausible Mechanistic Steps in a Generic Asymmetric Transformation

| Step | Description | Key Species Involved |

| 1. Catalyst Activation | The precatalyst reacts with the chiral ligand, this compound, to form the active catalytic species. | Metal precatalyst, this compound |

| 2. Substrate Coordination | The reactant molecule (e.g., a ketone) coordinates to the chiral metal-ligand complex. | Active catalyst, Substrate |

| 3. Stereodetermining Step | The key bond-forming or bond-breaking event occurs within the chiral pocket of the catalyst, defining the stereochemistry of the product. | Substrate-catalyst complex, Transition state |

| 4. Product Release | The chiral product dissociates from the catalyst, allowing the catalyst to re-enter the catalytic cycle. | Product, Active catalyst |

Role of Substrate-Catalyst Interactions

The efficacy and selectivity of a chiral catalyst are fundamentally governed by the interactions between the substrate and the catalyst. In systems utilizing this compound, non-covalent interactions such as hydrogen bonding, steric repulsion, and electrostatic interactions are critical. The hydroxyl and amino groups of the ligand can act as hydrogen bond donors or acceptors, helping to orient the substrate in a specific way within the catalyst's chiral pocket. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating reaction mechanisms and predicting the behavior of catalytic systems at a molecular level. nih.gov For systems involving this compound, molecular modeling can provide insights that are difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sourceforge.io It is widely employed to calculate the geometries and energies of molecules, including the transient, high-energy structures known as transition states. researchgate.net By accurately modeling the transition states for competing reaction pathways (e.g., those leading to the R and S enantiomers of a product), DFT can explain the origins of enantioselectivity. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. mdpi.com These calculations can yield critical parameters such as activation energies (the energy barrier to reaction) and the bond lengths and angles of the transition state structure. researchgate.net A lower activation energy for the pathway leading to one enantiomer over the other provides a quantitative explanation for the experimentally observed stereoselectivity.

Table 2: Typical Output from DFT Calculations for Competing Transition States (TS)

| Parameter | Transition State A (leads to R-enantiomer) | Transition State B (leads to S-enantiomer) |

| Calculated Energy (Hartree) | -X.xxxxxx | -Y.yyyyyy |

| Relative Energy (kcal/mol) | 0.00 | ΔΔE = (EB - EA) * 627.5 |

| Key Bond Distance (Å) | e.g., 2.15 | e.g., 2.30 |

| Imaginary Frequency (cm-1) | -350 | -325 |

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure, or conformation, of the this compound ligand is not static. Rotation around its single bonds gives rise to various conformers, each with a different potential energy. wolfram.com Conformational analysis aims to identify the most stable (lowest energy) conformers, as these are the ones most likely to be involved in the catalytic process.

Stereoelectronic effects, which describe the influence of orbital interactions on the molecule's geometry and stability, play a crucial role. For example, intramolecular hydrogen bonding between the hydroxyl and amino groups can lock the molecule into a specific, more rigid conformation. This pre-organization can be beneficial for catalysis, as it reduces the entropic penalty of binding to the metal and substrate. The relative orientation of the ethyl and benzyl groups will create distinct steric environments, influencing which face of a coordinated substrate is more accessible for reaction. utdallas.edu

Prediction of Enantioselectivity

A primary goal of computational modeling in this field is the accurate prediction of enantioselectivity. This is typically achieved by calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states that lead to the respective enantiomers. nih.gov The enantiomeric ratio (er) or enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(er)

where R is the gas constant and T is the temperature.

Achieving high-fidelity predictions is challenging because the energy differences are often very small (a difference of just 1.4 kcal/mol corresponds to an enantiomeric ratio of approximately 9:1 at room temperature). nih.gov Modern computational approaches address this by considering an ensemble of low-energy conformations for the transition states, rather than relying on a single, static structure. This provides a more accurate and realistic model of the dynamic catalytic system, leading to better agreement with experimental results. nih.gov The polarity of the solvent can also significantly influence enantioselectivity, an effect that can be modeled using computational methods. nih.gov

Advanced Applications and Future Research Directions

Integration of 2-(Benzylamino)butan-1-ol in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often requires precise control over stereochemistry, a challenge that is frequently addressed through the use of chiral auxiliaries. wikipedia.orgresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The structural framework of this compound makes it an excellent candidate for development as a chiral auxiliary, similar to well-established auxiliaries like pseudoephedrine. nih.gov

The utility of such auxiliaries is demonstrated in their application to a wide array of stereoselective transformations, including alkylations and aldol (B89426) reactions, which are fundamental for the construction of carbon-carbon bonds in natural product synthesis. researchgate.netwilliams.eduoapen.org For instance, amides derived from chiral amino alcohols can be deprotonated to form chiral enolates. The stereocenter on the auxiliary then effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com

While specific examples detailing the integration of this compound into the total synthesis of a complex natural product are still emerging in the literature, the principles established by analogous structures provide a clear roadmap for its potential applications. The diastereoselective alkylation of enolates derived from chiral auxiliaries is a powerful strategy for setting stereocenters, as illustrated in the table below, which showcases the high diastereoselectivities achievable with related systems.

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Pseudoephedrine amide | Benzyl (B1604629) bromide | >95:5 |

| Oxazolidinone | Allyl iodide | 98:2 williams.edu |

This table presents representative data for established chiral auxiliaries to illustrate the potential of similar scaffolds like this compound.

Future research will likely focus on applying this compound as a chiral auxiliary in the synthesis of key fragments of complex natural products, leveraging its unique steric and electronic properties to achieve high levels of stereocontrol. nih.govnih.govresearchgate.net

Development of Immobilized and Recoverable Catalytic Systems

The development of heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies catalyst-product separation, and enables catalyst recycling, thereby reducing waste and cost. nih.govresearchgate.net Ligands and catalysts derived from this compound are prime candidates for immobilization on solid supports.

Common immobilization strategies involve anchoring the catalytic species to a polymer backbone, silica gel, or other inorganic materials. nih.govresearchgate.net For catalysts derived from this compound, the hydroxyl group provides a convenient handle for covalent attachment to a support material. For example, the hydroxyl group can be esterified or etherified with a functionalized polymer.

The performance of such immobilized catalysts is a critical area of investigation. Key metrics include catalytic activity, enantioselectivity, and stability over multiple reaction cycles. While the development of immobilized catalysts based specifically on this compound is a nascent field, research on related systems has demonstrated the viability of this approach. For example, polymer-immobilized chiral diamine-ruthenium complexes have been successfully employed in asymmetric hydrogenation reactions, achieving excellent enantioselectivity and allowing for catalyst reuse. nih.gov

Table 2: Performance of a Polymer-Immobilized Asymmetric Hydrogenation Catalyst

| Reaction Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | >99 | 99 |

| 2 | >99 | 99 |

Data is illustrative of the performance of immobilized chiral catalysts and indicates the potential for systems based on this compound.

Future work in this area will likely involve the synthesis and characterization of various immobilized catalysts derived from this compound and their application in a range of asymmetric transformations, with a focus on optimizing their recyclability and long-term stability. nih.govnih.gov

Design of Next-Generation Ligands Based on the this compound Scaffold

Chiral ligands are essential components of many asymmetric catalysts, creating a chiral environment around a metal center that enables enantioselective transformations. uni-muenchen.dersc.org The this compound scaffold provides a versatile platform for the design of novel bidentate and tridentate ligands for a variety of metal-catalyzed reactions. rsc.org

The synthesis of ligands from this scaffold can be readily achieved by functionalizing the amino and hydroxyl groups. For example, the nitrogen atom can be incorporated into a phosphine-containing moiety to create P,N-ligands, which have shown great promise in asymmetric catalysis. rsc.org The hydroxyl group can also be modified to introduce an additional coordinating atom, leading to the formation of tridentate ligands.

The design of next-generation ligands focuses on fine-tuning the steric and electronic properties of the ligand to enhance catalytic activity and selectivity. nih.govnih.gov For ligands based on the this compound scaffold, modifications to the benzyl group or the butyl chain can be systematically explored to optimize their performance in specific reactions. The modular nature of the synthesis of these ligands allows for the creation of a diverse library of ligands for screening in various catalytic applications. researchgate.net

The effectiveness of chiral ligands is typically evaluated in well-established asymmetric reactions, such as the hydrosilylation of ketones or allylic alkylation. The table below shows representative results for the asymmetric hydrosilylation of acetophenone using different chiral ligands, highlighting the impact of ligand structure on enantioselectivity.

Table 3: Asymmetric Hydrosilylation of Acetophenone with Various Chiral Ligands

| Ligand Type | Metal | Enantiomeric Excess (ee, %) |

|---|---|---|

| Bis(oxazoline) | Rhodium | up to 95% beilstein-journals.org |

| Phosphine-oxazoline | Iridium | up to 98% |

This table provides a comparative overview of the performance of different classes of chiral ligands in a benchmark reaction, suggesting the potential for new ligands derived from this compound.

Future research will focus on the rational design and synthesis of novel ligands based on the this compound scaffold and their application in a broader range of asymmetric transformations, including C-H activation and cross-coupling reactions. nih.gov

Exploration of Novel Reactivity and Selectivity Profiles

A key driver of innovation in asymmetric catalysis is the discovery of novel reactivity and selectivity profiles. researchgate.netmdpi.com Catalysts and auxiliaries derived from this compound offer exciting opportunities to explore new frontiers in stereoselective synthesis. The unique stereoelectronic environment provided by this scaffold may enable transformations that are challenging with existing methods.

For instance, the development of organocatalysts derived from this compound could lead to new asymmetric variants of important reactions. The combination of a secondary amine and a hydroxyl group in a chiral backbone is a common motif in organocatalysts that activate substrates through hydrogen bonding and the formation of enamines or iminium ions. researchgate.net

Furthermore, the use of ligands derived from this compound in transition metal catalysis could unlock novel modes of reactivity and selectivity. By systematically modifying the ligand structure, it may be possible to control not only enantioselectivity but also regioselectivity and chemoselectivity in complex chemical transformations. mdpi.com

An important aspect of this research is the mechanistic investigation of new catalytic systems to understand the origins of the observed reactivity and selectivity. mdpi.com Such studies, combining experimental and computational methods, will be crucial for the rational design of improved catalysts and for expanding the scope of their applications.

The exploration of novel reactivity can be guided by screening new catalysts in a variety of asymmetric reactions. The table below illustrates the broad applicability of chiral catalysts in different types of transformations.

Table 4: Application of Chiral Catalysts in Various Asymmetric Reactions

| Reaction Type | Chiral Catalyst/Ligand | Typical Enantioselectivity |

|---|---|---|

| Aldol Reaction | Proline-derived organocatalyst | >95% ee researchgate.net |

| Michael Addition | Chiral thiourea catalyst | >90% ee |

| Friedel-Crafts Alkylation | BINOL-derived phosphoric acid | >90% ee mdpi.com |

This table showcases the diversity of asymmetric reactions that can be promoted by chiral catalysts, providing a framework for exploring the potential of new systems based on this compound.

The future in this field lies in the creative application of catalysts and auxiliaries derived from this compound to address long-standing challenges in asymmetric synthesis and to discover new chemical transformations with unique reactivity and selectivity profiles.

Q & A

Q. What are the established synthetic routes for 2-(benzylamino)butan-1-ol, and how do reaction conditions influence yield?

this compound is typically synthesized via catalytic hydrogenation of its Schiff base precursor, (S)-(+)-2-(N-benzylideneamino)butan-1-ol (BDAB), using palladium catalysts. Key parameters include:

- Catalyst loading : 5% Pd/C at 0.1–3% substrate weight ratios .

- Solvent effects : Ethanol (68% yield), ethyl acetate (77%), or isopropyl alcohol (89%) under 1–3.5 bar H₂ pressure .

- Temperature : Room temperature to 70°C, with higher temperatures improving kinetics but risking racemization.

A direct reductive amination (DRA) method achieves 97% yield using CHCl₃ as an additive, though this introduces environmental concerns .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- Chromatography : HPLC with chiral columns to resolve enantiomers (critical for resolving agent applications) .

- Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., benzyl protons at ~7.3 ppm, hydroxyl protons at ~3.5 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 193.2 (C₁₁H₁₇NO⁺) for validation .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store in dry, ventilated areas away from light .

- Handling : Use PPE (gloves, safety glasses) and ensure fume hoods (≥100 ft/min airflow) to minimize inhalation/contact risks .

Advanced Research Questions

Q. How does this compound function as a resolving agent in chiral separations?

The compound forms diastereomeric salts with cyclopropanecarboxylic acids (e.g., permethric acid) via hydrogen bonding and π-π interactions. Key factors:

- Solvent polarity : Supercritical CO₂ enhances salt solubility and separation efficiency .

- Stoichiometry : Optimal 1:1 molar ratio for salt crystallization .

- Temperature control : Lower temperatures favor crystalline salt formation, reducing racemization .

Q. What mechanistic insights explain contradictions in hydrogenation yields across studies?

Discrepancies in reported yields (68–97%) arise from:

- Catalyst deactivation : Pd/C may lose activity due to sulfur impurities or solvent adsorption .

- Solvent polarity : Polar solvents (ethanol) stabilize intermediates but slow diffusion; non-polar solvents (ethyl acetate) improve H₂ solubility .

- Additives : CHCl₃ in DRA generates HCl in situ, protonating intermediates and accelerating hydrogenation .

Q. Can alternative catalysts or green solvents improve the sustainability of this compound synthesis?

- Catalyst alternatives : Ni or Pt catalysts may reduce costs but require higher pressures.

- Solvent substitution : Replace CHCl₃ with bio-derived solvents (e.g., cyclopentyl methyl ether) to minimize toxicity .

- Microwave-assisted synthesis : Reduces reaction time and energy use while maintaining enantiomeric excess (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.